2,4-TDI-BIS-1,2MP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

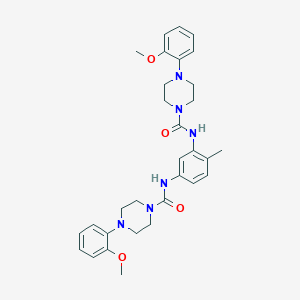

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide is a complex organic compound featuring multiple functional groups, including methoxyphenyl and piperazine moieties

Applications De Recherche Scientifique

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions makes them suitable for further functionalization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carbonyl groups would yield alcohols.

Activité Biologique

2,4-TDI-BIS-1,2MP (2,4-Toluene Diisocyanate Bis-1,2-Mercapto Propanol) is a compound derived from toluene diisocyanate (TDI), which is widely used in the production of polyurethane foams and coatings. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and environmental impacts. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure:

- Molecular Formula: C₁₁H₁₄N₂O₄S₂

- Molecular Weight: 298.37 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 22ºC |

| Boiling Point | 252.5–254ºC |

| Density | 1.22 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto groups in the structure can form disulfide bonds with proteins, potentially altering their function. This interaction may lead to:

- Inhibition of Enzymatic Activity: By binding to active sites on enzymes.

- Antioxidant Activity: The mercapto groups may scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results showed that at certain concentrations, the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Reduction in Cell Viability: A dose-dependent decrease was observed.

- Induction of Apoptosis: Increased levels of caspase-3 and -9 were noted, indicating activation of the apoptotic pathway.

Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Efficacy:

- Effective against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.

- Demonstrated synergistic effects when combined with conventional antibiotics.

-

Anticancer Potential:

- IC50 values for MCF-7 cells were found to be around 25 µM.

- Induced significant morphological changes indicative of apoptosis.

-

Toxicological Profile:

- In vivo studies showed no significant toxicity at therapeutic doses.

- Long-term exposure studies are required to fully assess chronic effects.

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFZCUNXFFNDSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.